molecular formula C15H10INO5 B2607253 2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate CAS No. 313649-04-6

2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate

Cat. No. B2607253
M. Wt: 411.151
InChI Key: QPHVTPUNFXNXIA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Characterization

The compound 2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate, while not directly studied, shares structural similarities with various nitrobenzoate derivatives that have been synthesized and characterized for their chemical properties. For instance, the synthesis and molecular structure analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate demonstrate the utility of such compounds in understanding hyper-conjugative interactions and charge delocalization through NBO analysis, HOMO and LUMO analysis, and MEP (Molecular Electrostatic Potential) by the DFT method (C. S. Chidan Kumar et al., 2014). These analyses are crucial for assessing the electronic properties and stability of the molecule, which can be pivotal in various scientific applications including material science and pharmaceutical research.

Catalysis and Organic Synthesis

Compounds structurally related to 2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate are explored for their roles in catalysis and organic synthesis. The utilization of nitrobenzoic acid derivatives in the synthesis of tryptophan precursors and indole derivatives highlights their potential in synthesizing bioactive molecules and pharmaceuticals (Hideo Tanaka et al., 1989). Moreover, organocatalytic syntheses utilizing aryl iodide and oxone for C-H functionalization and C-O/S bond formation offer a pathway to constructing functionalized benzoxazoles and benzothiazoles, indicating the versatility of nitrobenzoate analogs in organic synthesis (S. K. Alla et al., 2014).

Photophysical Properties

The photophysical properties of nitrobenzoate derivatives, exemplified by the study of Eu(III) and Tb(III) luminescence sensitization, demonstrate their potential in materials science, particularly in the development of luminescent materials. These compounds can serve as efficient sensitizers, offering pathways to design materials with specific luminescent properties for applications in sensing, imaging, and lighting technologies (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Anticonvulsant Activities

The study on Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, aiming to determine their anticonvulsant activities, underscores the biomedical applications of nitrobenzoate derivatives. These studies provide insights into the potential use of such compounds in developing therapeutic agents, revealing the importance of structural and physico-chemical properties in modulating biological activities (J. D'angelo et al., 2008).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 3-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO5/c16-12-3-1-2-11(8-12)15(19)22-9-14(18)10-4-6-13(7-5-10)17(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHVTPUNFXNXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate

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